[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt
Overview
Description
[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in applications requiring stable and intense coloration.
Mechanism of Action
Target of Action
It’s worth noting that azo compounds, such as this one, have been studied for their potential interactions with various biological targets .
Mode of Action
The compound is synthesized through an azo coupling reaction involving a phenyl diazonium salt and α-naphthol . This process involves an electrophilic substitution reaction of the phenyl diazonium cation with the α-naphtholate ion . The resulting compound, Sodium 4-Phenyl-2-Phenyldiazenylphenolate, is an azo dye .
Biochemical Pathways
It’s known that azo compounds can interact with various biological and pharmacological applications . For instance, they can exhibit anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the U.S. Environmental Protection Agency (EPA) has issued a Significant New Use Rule (SNUR) for benzidine-based chemical substances, which includes certain azo dyes . This rule requires manufacturers and processors to notify the EPA before starting or resuming new uses of these chemicals in any products . This regulation reflects the potential environmental and health concerns associated with these substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt typically involves the diazotization of aniline followed by a coupling reaction with [1,1’-Biphenyl]-4-ol. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the phenolic compound to form the azo linkage.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves careful control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is used as a model compound for studying azo dye chemistry and photochemistry. It serves as a reference material in the development of new synthetic methods and analytical techniques.
Biology: In biological research, this compound is used as a staining agent due to its intense color. It helps in visualizing cellular components and structures under a microscope.
Industry: In the industrial sector, the compound is primarily used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various applications.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, potassium salt
- [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, ammonium salt
- [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, lithium salt
Uniqueness: Compared to its analogs, [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is unique due to its specific sodium ion, which can influence its solubility and reactivity. The sodium salt form is often preferred in applications requiring water solubility and ease of handling.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sodium;4-phenyl-2-phenyldiazenylphenolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O.Na/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16;/h1-13,21H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHMLOVTDKLLOR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])N=NC3=CC=CC=C3.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2NaO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069883 | |
Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-44-7 | |
Record name | (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(phenylazo)[1,1'-biphenyl]-4-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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